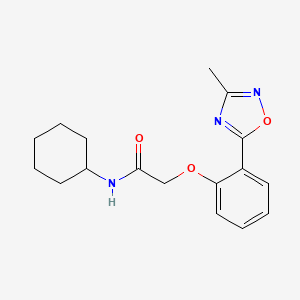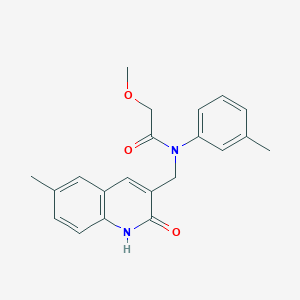![molecular formula C24H26N2O3S B7713674 N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide](/img/structure/B7713674.png)
N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide, also known as EPM, is a synthetic compound that has been extensively studied for its potential medical applications. The compound belongs to the sulfonamide class of drugs and has been shown to have a range of biochemical and physiological effects.
作用机制
The exact mechanism of action of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide is not fully understood, but it is believed to involve the modulation of several signaling pathways in the brain. N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide has been shown to activate the PI3K/Akt and ERK1/2 pathways, which are involved in cell survival and growth. N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide also inhibits the JNK pathway, which is involved in cell death and inflammation. These effects may contribute to the neuroprotective properties of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide.
Biochemical and Physiological Effects:
N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective properties, N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide has been shown to have anti-inflammatory and anti-oxidative effects. N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide has also been shown to modulate the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin. These effects may contribute to the cognitive-enhancing properties of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide.
实验室实验的优点和局限性
N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily produced using established synthesis methods. N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide has also been extensively studied in animal models, and its safety profile has been well-established. However, there are also limitations to the use of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide in lab experiments. The compound has not been extensively studied in humans, and its long-term safety profile is not fully understood. Additionally, the exact mechanism of action of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide is not fully understood, which may limit its potential therapeutic applications.
未来方向
There are several future directions for research on N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide. One area of research is the development of more potent and selective analogs of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide that can be used for therapeutic purposes. Another area of research is the further elucidation of the mechanism of action of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide, which may provide insights into its potential therapeutic applications. Additionally, research is needed to better understand the long-term safety profile of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide and its potential side effects. Finally, research is needed to explore the potential applications of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide in other areas of medicine, such as cancer and cardiovascular disease.
Conclusion:
In conclusion, N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide is a synthetic compound that has been extensively studied for its potential medical applications. The compound has neuroprotective, anti-inflammatory, and anti-oxidative properties, and has been shown to improve cognitive function in animal models of neurological disorders. While there are limitations to the use of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide in lab experiments, there are also several future directions for research on this compound. With further research, N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide may prove to be a valuable therapeutic agent for the treatment of neurological disorders and other diseases.
合成方法
The synthesis of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide involves the reaction of N-ethyl-2-methyl-5-nitrobenzamide with 1-phenylethylamine in the presence of a reducing agent. The resulting product is then sulfonated with sulfuric acid to yield N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide. This synthesis method has been well-established in the literature and has been used to produce N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide for use in scientific research.
科学研究应用
N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide has been extensively studied for its potential medical applications, particularly in the treatment of neurological disorders. Research has shown that N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide has also been shown to have anti-inflammatory and anti-oxidative effects, which may contribute to its neuroprotective properties.
属性
IUPAC Name |
5-(dibenzylsulfamoyl)-N-ethyl-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-3-25-24(27)23-16-22(15-14-19(23)2)30(28,29)26(17-20-10-6-4-7-11-20)18-21-12-8-5-9-13-21/h4-16H,3,17-18H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSUXBWVPKRNLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dibenzylsulfamoyl)-N-ethyl-2-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-chloro-2-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713607.png)









![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7713668.png)

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7713691.png)